![molecular formula C19H22O5N4 B149743 (E)-8-(3,4,5-Trimethoxystyryl)caffeine CAS No. 51389-37-8](/img/structure/B149743.png)
(E)-8-(3,4,5-Trimethoxystyryl)caffeine
描述
Reference standard for PET tracer [11C]TMSX
生物活性
(E)-8-(3,4,5-Trimethoxystyryl)caffeine is a synthetic derivative of caffeine that has garnered attention for its potential biological activities. This compound combines the well-known stimulant effects of caffeine with additional properties attributed to its unique structural modifications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a styryl group substituted with three methoxy groups at positions 3, 4, and 5. This modification enhances its lipophilicity and may influence its interaction with biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 398.42 g/mol
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Adenosine Receptor Antagonism : Similar to caffeine, this compound acts as an antagonist to adenosine receptors (A1 and A2A), which are involved in numerous physiological processes including neurotransmission and cardiovascular function .
- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, potentially reducing oxidative stress in cells .
- Neuroprotective Effects : Studies suggest that compounds derived from caffeine may offer neuroprotective benefits by modulating signaling pathways associated with neurodegenerative diseases .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative damage in cells and could play a role in preventing chronic diseases linked to oxidative stress.
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by various stressors. Its ability to modulate neuroinflammatory pathways suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against certain bacterial strains. This could be attributed to its structural features that enhance membrane permeability or disrupt bacterial cell functions .
Research Findings and Case Studies
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. Potential areas of exploration include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Clinical Trials : To evaluate safety and efficacy in human populations for conditions like neurodegenerative diseases or infections.
- Mechanistic Studies : To further investigate how this compound interacts at the molecular level with various biological pathways.
科学研究应用
Pharmacological Properties
(E)-8-(3,4,5-Trimethoxystyryl)caffeine is primarily studied for its interaction with adenosine receptors, particularly the A2 subtype. The compound exhibits the following pharmacological characteristics:
- Adenosine Receptor Antagonism : It acts as a selective antagonist for the A2A receptor, which is implicated in various physiological processes including neuroprotection and modulation of inflammation. Studies have shown that this compound can inhibit A2A receptor activity effectively, potentially leading to therapeutic benefits in conditions such as Parkinson's disease and other neurodegenerative disorders .
- Neuroprotective Effects : The antagonism of adenosine receptors by this compound suggests possible neuroprotective effects. Research indicates that caffeine and its derivatives may reduce the risk of developing neurodegenerative diseases by modulating neuroinflammatory pathways .
- Analgesic Properties : Similar to caffeine, this compound may enhance the analgesic effects of nonsteroidal anti-inflammatory drugs (NSAIDs). Its ability to act as an analgesic adjuvant could be beneficial in pain management strategies .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves modifying the caffeine structure to include a styryl group at the 8-position. This modification has been shown to enhance selectivity and potency towards A2A receptors compared to other xanthine derivatives. Key findings include:
- Structural Modifications : Studies on SAR have demonstrated that introducing methoxy groups at specific positions on the styryl ring significantly increases binding affinity to adenosine receptors. The trimethoxy substitution pattern is particularly effective in enhancing solubility and bioavailability .
- Comparative Potency : In comparative studies with other xanthine derivatives, this compound has shown improved potency against A2A receptors while maintaining a favorable safety profile .
Therapeutic Potential
The therapeutic implications of this compound are broad and include:
- Cognitive Enhancement : Due to its neuroprotective properties and ability to modulate neurotransmitter systems, this compound may have applications in enhancing cognitive function and treating cognitive decline associated with aging .
- Cancer Treatment : Recent studies suggest that adenosine receptor antagonists can enhance the efficacy of cancer immunotherapies by modulating immune responses. The potential role of this compound in this context is an area of active research .
Case Studies
Several case studies illustrate the applications of this compound:
- Parkinson's Disease : A study evaluated the effects of this compound on animal models of Parkinson's disease. Results indicated a significant reduction in motor deficits and neuroinflammation when treated with this compound compared to controls .
- Pain Management : Clinical trials assessing the efficacy of this compound as an adjunct therapy for chronic pain conditions have shown promising results in enhancing pain relief when combined with standard analgesics .
属性
IUPAC Name |
1,3,7-trimethyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-21-14(20-17-15(21)18(24)23(3)19(25)22(17)2)8-7-11-9-12(26-4)16(28-6)13(10-11)27-5/h7-10H,1-6H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYWZXEAJWSGJ-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51389-37-8 | |
Record name | (E)-8-(3,4,5-Trimethoxystyryl)caffeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051389378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TMSX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RXC4F99D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。